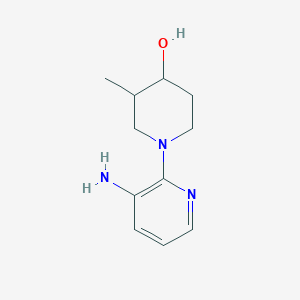

1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol

Description

1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at position 3 and a hydroxyl group at position 2. The piperidine moiety is linked to a 3-aminopyridin-2-yl group, creating a fused bicyclic structure.

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-(3-aminopyridin-2-yl)-3-methylpiperidin-4-ol |

InChI |

InChI=1S/C11H17N3O/c1-8-7-14(6-4-10(8)15)11-9(12)3-2-5-13-11/h2-3,5,8,10,15H,4,6-7,12H2,1H3 |

InChI Key |

RUIVLAVDIMPIAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCC1O)C2=C(C=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 3-aminopyridine with 3-methylpiperidin-4-one under reductive amination conditions. This process often employs reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: PCC, Jones reagent

Reduction: LiAlH4, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: 1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-one

Reduction: 1-(3-Aminopyridin-2-yl)-3-methylpiperidine

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development targeting neurological disorders.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Substituent Effects on Bioactivity: The BLU-945 derivatives (e.g., Compound 8, 15) exhibit enhanced potency against EGFR mutants due to fluorine and naphthyridine modifications, achieving wild-type EGFR selectivity . In contrast, simpler analogs like 1-(3-aminopyridin-2-yl)piperidin-4-ol lack these pharmacophores, limiting their direct therapeutic utility . The hydroxymethyl analog ([1-(3-aminopyridin-2-yl)piperidin-4-yl]methanol) shows improved aqueous solubility compared to the methyl-substituted target compound, making it more suitable for formulation .

Synthetic Challenges: BLU-945 derivatives require multi-step syntheses with low yields (8–14%), attributed to steric hindrance from the 3-methyl group and sensitivity of the naphthyridine core . Simpler analogs like 1-(3-aminopyridin-2-yl)piperidin-4-ol are synthesized via direct coupling reactions but may lack functional diversity for advanced applications .

Structural Flexibility: Methoxy and hydroxymethyl derivatives (e.g., 3-Amino-5-methoxypyridin-4-ol·2HCl) demonstrate how substituent polarity modulates pharmacokinetics, though their biological data remain underexplored .

Biological Activity

1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Piperidine derivatives, including this compound, have been shown to exhibit a range of pharmacological effects:

- Anticancer Activity : Piperidine derivatives have demonstrated antiproliferative effects against various cancer cell lines, likely through the inhibition of key signaling pathways involved in cell growth and survival.

- Antimicrobial Properties : Studies indicate that piperidine compounds can act against a variety of pathogens, showcasing their potential as antimicrobial agents.

- Neuropharmacological Effects : The structural characteristics of this compound suggest possible interactions with neurotransmitter systems, making it a candidate for the treatment of neurological disorders .

In Vitro Studies

In vitro studies have assessed the effectiveness of this compound against different biological targets. The following table summarizes some key findings:

| Target | IC50 (µM) | Effect |

|---|---|---|

| Cancer Cell Lines (e.g., MDA-MB-453) | 0.014 | Growth inhibition |

| Bacterial Strains (e.g., E. coli) | 12.5 | Antimicrobial activity |

| Neuronal Cells (e.g., SH-SY5Y) | 0.045 | Neuroprotective effects |

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest:

- Oral Bioavailability : Related compounds have shown varying degrees of oral bioavailability, which is essential for therapeutic applications.

- Metabolic Stability : The compound exhibits moderate metabolic stability in human liver microsomes, indicating potential for sustained activity in vivo .

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives:

- Cancer Treatment : A study demonstrated that a piperidine derivative similar to this compound exhibited potent anti-tumor activity in xenograft mouse models, suggesting its viability as an anticancer agent .

- Neurodegenerative Disorders : Research indicates that compounds with similar structures can modulate neuroprotective pathways, potentially offering new avenues for treating conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.